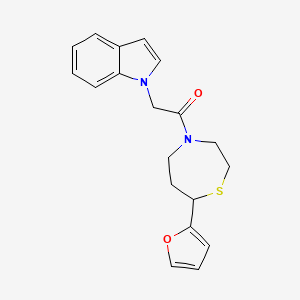
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-indol-1-yl)ethanone is a novel compound that has garnered attention due to its potential biological activities. This compound features a complex molecular structure that includes a thiazepane ring and indole moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is C18H18N2O2S, with a molecular weight of approximately 330.42 g/mol. The structural complexity contributes to its unique chemical properties and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O2S |
| Molecular Weight | 330.42 g/mol |
| CAS Number | 1787882-88-5 |
| SMILES Representation | CC(=O)N1CCSC(c2ccco2)CC1 |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of indole derivatives, including those similar to this compound. These compounds have been shown to act as inhibitors of the cyclooxygenase (COX) enzyme, particularly COX-2, which plays a crucial role in the inflammatory process. In vitro assays demonstrated that derivatives of this compound exhibited significant inhibition of COX-2 activity, suggesting potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. A study reported that related indole derivatives demonstrated low minimum inhibitory concentrations (MICs) against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The synthesized compounds showed promising antibacterial activity, with some exhibiting MIC values as low as 0.98 µg/mL against MRSA .
Anticancer Properties
The antiproliferative effects of indole derivatives have been extensively studied. Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. For instance, certain derivatives displayed preferential suppression of rapidly dividing A549 lung cancer cells compared to normal fibroblasts . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
Several case studies have been conducted on related compounds:
- Study on COX Inhibition : A series of indole-based compounds were synthesized and evaluated for their COX inhibitory activity. Among these, one derivative showed the strongest anti-inflammatory effects comparable to celecoxib .
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various indole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that while some compounds were effective against MRSA, they were inactive against Gram-negative strains like E. coli .
- Cytotoxicity Testing : In vitro cytotoxicity assays revealed that specific indole derivatives had potent anticancer activity against multiple cancer cell lines, with IC50 values indicating significant growth inhibition .
Propiedades
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(14-21-9-7-15-4-1-2-5-16(15)21)20-10-8-18(24-13-11-20)17-6-3-12-23-17/h1-7,9,12,18H,8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWQMBWEJAKORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














